tert-BUTYL HYPOCHLORITE

Description

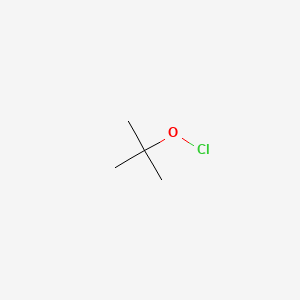

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDIALLLMRYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074941 | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

507-40-4 | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hypochlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of tert-BUTYL HYPOCHLORITE

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a versatile and reactive reagent in organic synthesis, prized for its ability to act as a "positive" chlorine source for both chlorination and oxidation reactions. Its utility in the preparation of a wide range of organic molecules, from simple chlorinated hydrocarbons to complex pharmaceutical intermediates, has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the historical development and key methodologies for the synthesis of tert-butyl hypochlorite, offering detailed experimental protocols and comparative data to aid researchers in its preparation and application.

Historical Perspective

The synthesis of tert-butyl hypochlorite has evolved over several decades, with significant advancements aimed at improving safety, yield, and convenience. Early methods focused on the direct chlorination of tert-butyl alcohol under alkaline conditions. A seminal and widely cited procedure was detailed by Teeter and Bell in Organic Syntheses in 1952, which involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous sodium hydroxide (B78521) solution. This method, while effective, involves the handling of gaseous chlorine, a hazardous substance.

Subsequent developments sought to replace chlorine gas with more manageable and safer chlorinating agents. A significant step forward was the use of commercially available sodium hypochlorite solutions (household bleach). This approach, detailed by Mintz and Walling, also in Organic Syntheses, offers a simpler and less hazardous procedure by reacting tert-butyl alcohol with sodium hypochlorite in the presence of acetic acid.

Further refinements and variations have been described in the patent literature, focusing on optimizing reaction conditions such as pH, temperature, and reactant concentrations to maximize yield and product purity, particularly for larger-scale preparations.

Core Synthesis Methodologies

Two primary methods have dominated the landscape of tert-butyl hypochlorite synthesis: the chlorination of tert-butyl alcohol in an alkaline medium and the reaction of tert-butyl alcohol with sodium hypochlorite.

Chlorination of tert-Butyl Alcohol with Chlorine and Sodium Hydroxide

This classical approach involves the in-situ formation of hypochlorous acid from the reaction of chlorine gas with a base, which then reacts with tert-butyl alcohol.

Reaction Scheme:

(CH₃)₃COH + Cl₂ + 2NaOH → (CH₃)₃COCl + 2NaCl + H₂O

Logical Workflow:

Caption: Workflow for tert-butyl hypochlorite synthesis via alkaline chlorination.

Experimental Protocol (Adapted from Teeter and Bell, Org. Synth. 1952):

-

Preparation of Alkaline Solution: A solution of 80 g (2 moles) of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube. The flask is cooled in a water bath to 15–20°C.

-

Addition of Alcohol: To the cooled and stirred alkaline solution, 74 g (1 mole) of tert-butyl alcohol is added, along with enough water (about 500 mL) to create a homogeneous solution.

-

Chlorination: Chlorine gas is passed into the stirred mixture. For the first 30 minutes, the flow rate is approximately 1 L/min, and for the subsequent 30 minutes, it is reduced to 0.5–0.6 L/min. The temperature should be maintained at 15–20°C.

-

Work-up: The upper oily layer of tert-butyl hypochlorite is separated. It is then washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic. This is followed by four washes with an equal volume of water.

-

Drying and Storage: The product is dried over anhydrous calcium chloride. The final product should be stored in a dark, refrigerated place under an inert atmosphere.

Synthesis from tert-Butyl Alcohol and Sodium Hypochlorite

This method offers a more convenient and safer alternative by utilizing readily available commercial bleach. The addition of acetic acid is crucial for the in-situ generation of hypochlorous acid.

Reaction Scheme:

(CH₃)₃COH + NaOCl + CH₃COOH → (CH₃)₃COCl + CH₃COONa + H₂O

Logical Workflow:

Caption: Workflow for tert-butyl hypochlorite synthesis using sodium hypochlorite.

Experimental Protocol (Adapted from Mintz and Walling, Org. Synth. 1969):

-

Cooling: 500 mL of commercial household bleach (e.g., Clorox, ~5.25% NaOCl) is placed in a 1-L Erlenmeyer flask equipped with a mechanical stirrer and cooled in an ice bath to below 10°C.

-

Reactant Addition: A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred, cold bleach solution.

-

Reaction: Stirring is continued for approximately 3 minutes. The reaction should be carried out in dim light as the product is light-sensitive.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The lower aqueous layer is discarded. The upper oily, yellow layer is washed with 50 mL of a 10% aqueous sodium carbonate solution, followed by a wash with 50 mL of water.

-

Drying and Storage: The product is dried over anhydrous calcium chloride and filtered. It should be stored in an amber glass bottle in a refrigerator or freezer.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited key synthesis methods.

Table 1: Reactant Quantities and Yields

| Method | Key Reactants | Molar Ratio (t-BuOH:Chlorinating Agent) | Reported Yield | Purity | Reference |

| Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1 (based on Cl₂) | 72–99% | 97-98% (crude), 98-100% (distilled) | |

| Sodium Hypochlorite | t-BuOH, NaOCl, Acetic Acid | 1 : ~1 | 70–80% | 99–100% | |

| Improved Alkaline Chlorination | t-BuOH, NaOH, Cl₂ | 1 : 1.12 | 99.3% | Not specified |

Table 2: Reaction Conditions

| Method | Temperature | Reaction Time | Solvent | Key Considerations | Reference |

| Alkaline Chlorination | 15–20°C | ~1 hour | Water | Control of chlorine gas flow rate is crucial. | |

| Sodium Hypochlorite | < 10°C | ~3 minutes | Water (from bleach) | Reaction is fast; perform in dim light. | |

| Improved Alkaline Chlorination | 15°C | Not specified | Water | pH control is important for high yield. |

Conclusion

The synthesis of tert-butyl hypochlorite has progressed from methods requiring the handling of hazardous chlorine gas to more convenient procedures utilizing household bleach. Both the classical alkaline chlorination method and the sodium hypochlorite method are robust and provide high yields of the desired product. The choice of method may depend on the scale of the reaction, the availability of reagents, and safety considerations. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe synthesis of this valuable reagent for their work in drug development and organic chemistry.

The First Synthesis of tert-Butyl Hypochlorite: A Technical Guide

Authored by: Gemini AI

Abstract

This document details the seminal synthesis of tert-butyl hypochlorite (B82951) ((CH₃)₃COCl). While the first reported synthesis was conducted by F. D. Chattaway and O. G. Backeberg in 1923, this guide provides a detailed protocol based on the well-established and reliable methods published in Organic Syntheses. The synthesis involves the reaction of tert-butyl alcohol with chlorine in an alkaline solution. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the experimental procedure, quantitative data, and a visualization of the reaction pathway.

Introduction

tert-Butyl hypochlorite is a versatile and commercially available reagent used for a variety of organic transformations, including chlorinations and oxidations. Its first synthesis was reported by Chattaway and Backeberg in the Journal of the Chemical Society in 1923. The fundamental and most common method for its preparation, which is highlighted in this guide, involves the chlorination of tert-butyl alcohol in the presence of a base.[1] This method has been refined over the years, with detailed and reliable procedures published in Organic Syntheses, a testament to its significance and utility in the field of chemistry.

Experimental Protocols

Two primary and reliable methods for the synthesis of tert-butyl hypochlorite are presented below, both adapted from procedures published in Organic Syntheses.

Method A: Synthesis from tert-Butyl Alcohol and Chlorine Gas

This procedure is adapted from a method that utilizes the direct reaction of chlorine gas with an alkaline solution of tert-butyl alcohol.[1]

Materials:

-

tert-Butyl alcohol (1 mole, 74 g, 96 mL)

-

Sodium hydroxide (B78521) (2 moles, 80 g)

-

Chlorine gas

-

Water

-

10% Sodium carbonate solution

-

Calcium chloride (for drying)

Equipment:

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Gas inlet tube

-

Gas outlet tube

-

Water bath

-

Separatory funnel

Procedure:

-

A solution of 80 g of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending nearly to the bottom of the flask, and a gas outlet tube.

-

The flask is placed in a water bath maintained at 15–20°C.

-

Once the solution has cooled, 74 g (96 mL, 1 mole) of tert-butyl alcohol is added, followed by enough water (about 500 mL) to create a homogeneous solution.

-

With constant stirring, chlorine gas is passed into the mixture. For the first 30 minutes, the flow rate should be approximately 1 liter per minute. This is followed by an additional 30 minutes at a reduced rate of 0.5–0.6 liters per minute.

-

After the chlorine addition is complete, the upper oily layer of tert-butyl hypochlorite is separated using a separatory funnel.

-

The product is washed with 50-mL portions of a 10% sodium carbonate solution until the washings are no longer acidic.

-

Finally, the product is washed four times with an equal volume of water and dried over calcium chloride.

Method B: Synthesis using Commercial Bleach Solution

This alternative method utilizes a commercial bleach solution (sodium hypochlorite) and is considered a simpler and safer procedure for laboratory-scale preparations.[2]

Materials:

-

Commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl), 500 mL

-

tert-Butyl alcohol (0.39 mole, 37 mL)

-

Glacial acetic acid (0.43 mole, 24.5 mL)

-

10% aqueous sodium carbonate solution

-

Water

-

Calcium chloride (for drying)

Equipment:

-

1-L Erlenmeyer or round-bottomed flask

-

Mechanical stirrer

-

Ice bath

-

1-L separatory funnel

Procedure:

-

500 mL of commercial household bleach solution is placed in a 1-L flask equipped with a mechanical stirrer.

-

The flask is cooled in an ice bath with rapid stirring until the temperature of the solution is below 10°C.

-

A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred bleach solution.

-

Stirring is continued for approximately 3 minutes.

-

The entire reaction mixture is then transferred to a 1-L separatory funnel.

-

The lower aqueous layer is discarded. The upper, oily yellow organic layer is washed first with 50 mL of 10% aqueous sodium carbonate solution and then with 50 mL of water.

-

The product is dried over 1 g of calcium chloride and filtered.

Quantitative Data

The following table summarizes the quantitative data for the two described synthetic methods.

| Parameter | Method A (Chlorine Gas) | Method B (Bleach Solution) |

| Yield | 72–99% (78–107 g) | 70–80% (29.6–34 g) |

| Purity | Sufficiently pure for most purposes | 99–100% |

| Density (d²⁰₂₀) | 0.910 g/cm³ | Not specified |

| Refractive Index (n²⁰D) | 1.403 | Not specified |

Reaction Pathway

The overall chemical transformation for the synthesis of tert-butyl hypochlorite from tert-butyl alcohol and chlorine in the presence of a base is depicted below.

Caption: Synthesis of tert-Butyl Hypochlorite.

Experimental Workflow

The general experimental workflow for the synthesis and purification of tert-butyl hypochlorite is outlined in the following diagram.

Caption: General Experimental Workflow.

References

The Dawn of a Reagent: Early Developments in tert-Butyl Hypochlorite Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl), a pale yellow liquid with a characteristic odor, emerged in the mid-20th century as a versatile and reactive reagent in organic synthesis.[1][2] Its unique properties as a source of "positive" chlorine and a generator of tert-butoxy (B1229062) radicals opened new avenues for the chlorination of organic compounds and other oxidative transformations. This technical guide delves into the seminal early developments in the chemistry of tert-butyl hypochlorite, providing a comprehensive overview of its synthesis, physical properties, and initial applications, with a focus on the underlying mechanisms and experimental protocols that laid the foundation for its widespread use.

Synthesis of tert-Butyl Hypochlorite

The early preparations of tert-butyl hypochlorite established straightforward and efficient methods for its synthesis, primarily through the chlorination of tert-butyl alcohol in the presence of a base. Two principal methods from the era are detailed below.

Method 1: Chlorination of tert-Butyl Alcohol with Chlorine Gas and Sodium Hydroxide (B78521)

One of the earliest and most robust methods for the synthesis of tert-butyl hypochlorite involves the direct chlorination of an alkaline solution of tert-butyl alcohol.[3] This procedure, detailed in Organic Syntheses, provides a high yield of the desired product.

Experimental Protocol: [3]

A solution of 80 g (2 moles) of sodium hydroxide in approximately 500 ml of water is prepared in a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending nearly to the bottom of the flask, and a gas outlet tube. The flask is cooled in a water bath to 15–20°C. To this solution, 74 g (1 mole) of tert-butyl alcohol is added, along with enough water (about 500 ml) to create a homogeneous solution. While stirring vigorously, chlorine gas is passed into the mixture at a rate of approximately 1 liter per minute for 30 minutes, followed by a reduced rate of 0.5–0.6 liters per minute for an additional 30 minutes. The upper, oily layer of tert-butyl hypochlorite is then separated using a separatory funnel. The crude product is washed with 50-ml portions of a 10% sodium carbonate solution until the washings are no longer acidic, followed by four washes with an equal volume of water. The final product is dried over calcium chloride.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 78–107 g (72–99%) | [3] |

| Density (d²⁰₂₀) | 0.910 g/cm³ | [3] |

| Refractive Index (n²⁰D) | 1.403 | [3] |

| Boiling Point | 77–78°C | [1] |

Method 2: Synthesis using Commercial Bleach (Sodium Hypochlorite)

A more convenient and safer method, also published in Organic Syntheses, utilizes commercial household bleach (a solution of sodium hypochlorite) as the chlorinating agent.[4] This procedure avoids the direct handling of chlorine gas.

Experimental Protocol: [4]

In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 500 ml of a commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl) is placed and cooled in an ice bath to below 10°C. In dim light, a solution of 37 ml (0.39 mole) of tert-butyl alcohol and 24.5 ml (0.43 mole) of glacial acetic acid is added in a single portion to the rapidly stirred bleach solution. Stirring is continued for about 3 minutes. The reaction mixture is then transferred to a 1-liter separatory funnel, and the lower aqueous layer is discarded. The upper, oily yellow organic layer is washed with 50 ml of a 10% aqueous sodium carbonate solution, followed by 50 ml of water. The product is then dried over 1 g of calcium chloride and filtered.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 29.6–34 g (70–80%) | [4] |

| Purity | 99–100% | [4] |

Physicochemical Properties and Stability

tert-Butyl hypochlorite is a pale yellow liquid with an irritating odor.[1] It is sparingly soluble in water but miscible with most organic solvents.[5] Early studies quickly identified its sensitivity to light and heat. Upon exposure to bright light, particularly ultraviolet radiation, it decomposes to form acetone (B3395972) and methyl chloride, a reaction that can proceed with considerable evolution of heat.[3] This decomposition underscores the need for careful handling and storage in dark, refrigerated conditions.[1][3] It also reacts violently with rubber, necessitating the use of ground-glass joints or inert plastic tubing in apparatus.[3]

Early Applications in Organic Synthesis

The initial explorations of tert-butyl hypochlorite's reactivity focused on its utility as a chlorinating and oxidizing agent.

Free-Radical Chlorination of Hydrocarbons

One of the most significant early applications of tert-butyl hypochlorite was in the free-radical chlorination of hydrocarbons.[6] This reaction, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a chain mechanism involving the tert-butoxy radical as the primary hydrogen-abstracting species.[6][7]

Reaction Mechanism:

The free-radical chlorination of an alkane (R-H) with tert-butyl hypochlorite proceeds through the following steps:

-

Initiation: The reaction is initiated by the homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite, often induced by UV light or a radical initiator, to generate a tert-butoxy radical and a chlorine radical. Alternatively, a radical initiator can be used.[7]

-

Propagation:

-

The tert-butoxy radical abstracts a hydrogen atom from the alkane to form tert-butyl alcohol and an alkyl radical.

-

The resulting alkyl radical then reacts with another molecule of tert-butyl hypochlorite to yield the chlorinated alkane and a new tert-butoxy radical, which continues the chain.[7]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Experimental Protocol for the Chlorination of Cyclohexane (B81311) (Illustrative): [7]

A solution of cyclohexane and tert-butyl hypochlorite, along with a radical initiator such as di-tert-butyl peroxide, is heated. The reaction progress can be monitored by the disappearance of the yellow color of the hypochlorite. After the reaction is complete, the products are typically isolated by distillation.

Selectivity:

An important finding in these early studies was that chlorination with tert-butyl hypochlorite exhibits greater selectivity than chlorination with elemental chlorine.[6] The tert-butoxy radical is a more selective hydrogen-abstracting agent than the chlorine atom, leading to a preference for the abstraction of tertiary hydrogens over secondary and primary hydrogens.[6]

Quantitative Data for Relative Reactivities (Illustrative):

| C-H Bond Type | Relative Reactivity with t-BuOCl | Reference |

| Primary | 1 | [6] |

| Secondary | >1 | [6] |

| Tertiary | >>1 | [6] |

N-Chlorination of Amines and Amides

tert-Butyl hypochlorite was quickly recognized as an effective reagent for the N-chlorination of a variety of nitrogen-containing compounds, including amines and amides, to produce N-chloroamines and N-chloroamides, respectively.[2] These products are valuable intermediates in organic synthesis.

Reaction Mechanism:

The N-chlorination is generally considered to be an electrophilic chlorination of the nitrogen atom.

Experimental Protocol (General):

The amine or amide is dissolved in a suitable solvent, and a stoichiometric amount of tert-butyl hypochlorite is added, often at reduced temperatures to control the reaction. The reaction is typically rapid, and the N-chlorinated product can be isolated after removal of the tert-butyl alcohol byproduct.

Quantitative Data (Illustrative):

| Substrate | Product | Yield | Reference |

| Primary/Secondary Amines | N-Chloroamines | 90–100% | [6] |

| Aliphatic Oligoamides | N-Chlorinated Polyamides | High Conversion | [6] |

Allylic Chlorination of Olefins

The reaction of tert-butyl hypochlorite with olefins can lead to allylic chlorination, providing a method for the functionalization of the position adjacent to a double bond. This reaction also proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the allylic position, followed by trapping of the resulting allylic radical with the hypochlorite.

Reactions with Phenols

Early investigations also explored the reaction of tert-butyl hypochlorite with phenols. These reactions can lead to the formation of chlorinated phenols, with the regioselectivity being influenced by the substituents on the aromatic ring.

Experimental Protocol for the Chlorination of 4-Nitrophenol (B140041): [8]

To a solution of 4-nitrophenol (7.2 mmol) and a catalytic amount of FeBr₂ (0.072 mmol) in dichloromethane (B109758) (2 mL), freshly prepared tert-butyl hypochlorite (7.2 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then neutralized with a 10% aqueous sodium carbonate solution, and the organic layer is extracted, dried, and concentrated to yield the chlorinated product.

Quantitative Data:

| Substrate | Product | Yield | Reference |

| 4-Nitrophenol | 2-Chloro-4-nitrophenol | ~100% | [8] |

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of tert-butyl hypochlorite.

Caption: Mechanism of free-radical chlorination of alkanes with t-BuOCl.

Caption: General workflow for the N-chlorination of amines and amides.

Conclusion

The early investigations into the chemistry of tert-butyl hypochlorite laid a robust foundation for its establishment as a cornerstone reagent in organic synthesis. The development of practical synthetic routes, coupled with the elucidation of its reactivity in free-radical and electrophilic chlorinations, provided chemists with a powerful tool for the selective introduction of chlorine into organic molecules. The initial studies on its reactions with a variety of functional groups, including hydrocarbons, amines, and phenols, demonstrated its versatility and set the stage for the myriad applications that would be discovered in the decades to follow. This guide serves as a testament to the pioneering work that unveiled the rich and diverse chemistry of this indispensable reagent.

References

- 1. tert-Butyl Hypochlorite [organic-chemistry.org]

- 2. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 8. sciforum.net [sciforum.net]

Spectroscopic Profile of tert-BUTYL HYPOCHLORITE: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl hypochlorite (B82951), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The key spectroscopic data for tert-butyl hypochlorite are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ~1.3 | Singlet | CDCl₃ |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Description | Solvent |

| Not explicitly found | C(CH₃)₃ | CDCl₃ |

| Not explicitly found | C(CH₃)₃ | CDCl₃ |

Note: While specific peak values for ¹³C NMR were not located in the search results, the presence of two distinct carbon environments is expected.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~2980 | C-H stretch (alkane) |

| ~1470 | C-H bend (alkane) |

| ~1370 | C-H bend (tert-butyl group) |

| ~1160 | C-O stretch |

| ~750 | O-Cl stretch |

Mass Spectrometry (MS) Data

The mass spectrum of tert-butyl hypochlorite is characterized by several key fragments.[1]

| m/z | Relative Intensity (%) | Fragment Ion |

| 108 | Base Peak | [C₄H₉ClO]⁺ (Molecular Ion) |

| 93 | High | [C₄H₉O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

| 27 | Moderate | [C₂H₃]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized experimental protocols for the spectroscopic analysis of tert-butyl hypochlorite.

Synthesis and Purification of tert-Butyl Hypochlorite

A common method for the preparation of tert-butyl hypochlorite involves the reaction of tert-butyl alcohol with chlorine gas in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature, typically between 15-20°C.[2]

-

A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer, a gas inlet tube, and a gas outlet tube, and the flask is cooled in a water bath.[2]

-

tert-Butyl alcohol is added to the cooled solution.[2]

-

Chlorine gas is bubbled through the stirred solution for a specific duration.[2]

-

The resulting upper oily layer of tert-butyl hypochlorite is separated.[2]

-

The product is then washed with a sodium carbonate solution and subsequently with water.[2]

-

Finally, it is dried over anhydrous calcium chloride.[2] For high purity, distillation can be performed.[2]

Caution: tert-Butyl hypochlorite is a reactive and potentially explosive compound. It should be handled with care, protected from light, and stored at low temperatures.[2][3]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A small amount of purified tert-butyl hypochlorite is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: The spectrum is acquired at room temperature. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy

Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Sample Introduction: The sample is introduced into the ion source, typically via direct injection or through a GC column.

-

Ionization: Electron ionization (EI) is a common method used for tert-butyl hypochlorite, typically at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like tert-butyl hypochlorite.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of tert-butyl hypochlorite.

References

physical and chemical properties of tert-BUTYL HYPOCHLORITE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl hypochlorite (B82951), a versatile and reactive reagent in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

Physical and Spectroscopic Properties

tert-Butyl hypochlorite is a pale yellow liquid with a characteristic pungent odor.[1] It is sparingly soluble in water but soluble in many organic solvents.[1] Due to its thermal and photolytic instability, it should be stored in a refrigerator in a dark bottle.[2]

The key physical and spectroscopic properties of tert-butyl hypochlorite are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO | [3] |

| Molecular Weight | 108.57 g/mol | [3] |

| Appearance | Pale yellow liquid | [1][3][4] |

| Odor | Pungent, irritating | [1] |

| Boiling Point | 77-78 °C (decomposes) | [2] |

| Density | 0.9583 g/cm³ at 20 °C | [4] |

| Refractive Index (n²⁰_D) | 1.403-1.405 | [2] |

| Solubility | Sparingly soluble in water | [4] |

| ¹H NMR (CDCl₃) | δ 1.33 ppm (s, 9H) | [5] |

| IR Absorption | Key peaks for C-H, C-O, and O-Cl bonds. | [6] |

| UV-Vis Absorption | λ_max in the range of 260-270 nm | [7] |

Chemical Properties and Reactivity

tert-Butyl hypochlorite is a powerful oxidizing and chlorinating agent, finding wide application in various organic transformations. Its reactivity is primarily driven by the labile oxygen-chlorine bond, which can undergo homolytic or heterolytic cleavage depending on the reaction conditions.

Key Chemical Reactions:

| Reaction Type | Substrate | Product(s) | Typical Conditions | Reference |

| Free-Radical Chlorination | Alkanes | Chloroalkanes | UV light or heat | [8] |

| Allylic Chlorination | Alkenes | Allylic chlorides | UV light or radical initiator | [9] |

| Electrophilic Chlorination | Alkenes/Alkynes | Dichloroalkanes/alkenes, chlorohydrins | Often in the presence of a protic solvent | [10] |

| Chlorination of Aromatics | Activated arenes (e.g., phenols, anilines) | Chloroarenes | Lewis acid catalyst (e.g., FeBr₂) | [11] |

| Oxidation of Alcohols | Secondary alcohols | Ketones | Pyridine (B92270), CH₂Cl₂ | [12] |

| Oxidation of Sulfides | Sulfides | Sulfoxides | Methanol, low temperature | [4] |

| Chlorination of Indoles | Indoles | Chlorinated oxindoles and indoles | Ethyl acetate, 40-60 °C | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of tert-butyl hypochlorite. Below are representative protocols for its synthesis.

Synthesis of tert-Butyl Hypochlorite from Commercial Bleach

This method is convenient and avoids the direct handling of chlorine gas.[14]

Materials:

-

Commercial household bleach (e.g., Clorox®, ~5.25% NaOCl) (500 mL)

-

tert-Butyl alcohol (37 mL, 0.39 mol)

-

Glacial acetic acid (24.5 mL, 0.43 mol)

-

10% aqueous sodium carbonate solution

-

Water

-

Anhydrous calcium chloride

Procedure:

-

In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, cool 500 mL of commercial bleach in an ice bath with rapid stirring until the temperature is below 10 °C.

-

In a single portion, add a pre-mixed solution of tert-butyl alcohol and glacial acetic acid to the chilled bleach solution.

-

Continue stirring for approximately 3 minutes.

-

Transfer the reaction mixture to a 1-L separatory funnel.

-

Remove and discard the lower aqueous layer.

-

Wash the upper organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water.

-

Dry the crude tert-butyl hypochlorite over anhydrous calcium chloride and filter to yield the final product.

Synthesis of tert-Butyl Hypochlorite using Chlorine Gas

This is a traditional method for the synthesis of tert-butyl hypochlorite.[2]

Materials:

-

Sodium hydroxide (B78521) (80 g, 2 mol)

-

Water (approx. 1000 mL)

-

tert-Butyl alcohol (74 g, 1 mol)

-

Chlorine gas

-

10% sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Prepare a solution of sodium hydroxide in water in a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube.

-

Cool the flask in a water bath to 15-20 °C.

-

Add tert-butyl alcohol and enough water to form a homogeneous solution.

-

With vigorous stirring, pass chlorine gas through the solution for 30 minutes at a rate of approximately 1 L/min, then for an additional 30 minutes at 0.5-0.6 L/min.

-

Separate the upper oily layer using a separatory funnel.

-

Wash the organic layer with 50-mL portions of 10% sodium carbonate solution until the washings are no longer acidic.

-

Perform four subsequent washes with equal volumes of water.

-

Dry the product over anhydrous calcium chloride to obtain tert-butyl hypochlorite.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tert-butyl hypochlorite from commercial bleach.

Caption: Synthesis workflow for tert-butyl hypochlorite.

Signaling Pathways and Reaction Mechanisms

The chlorination of alkanes by tert-butyl hypochlorite proceeds through a free-radical chain mechanism, initiated by UV light or heat.[8][15]

Caption: Free-radical chlorination mechanism.

The oxidation of sulfides with tert-butyl hypochlorite is believed to proceed through a tetracovalent sulfur intermediate.[4]

Caption: Sulfide oxidation mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl Hypochlorite(507-40-4) 1H NMR [m.chemicalbook.com]

- 6. tert-Butyl Hypochlorite(507-40-4) IR Spectrum [chemicalbook.com]

- 7. tert-Butyl hypochlorite [webbook.nist.gov]

- 8. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 9. Alkenes can be chlorinated at the allylic position by tert-butyl hypochlo.. [askfilo.com]

- 10. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sciforum.net [sciforum.net]

- 12. Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl Hypochlorite in Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of tert-butyl hypochlorite (B82951) (t-BuOCl) in chlorination reactions. A versatile and reactive reagent, t-BuOCl facilitates the chlorination of a wide array of organic substrates, including alkanes, alkenes, aromatic compounds, and amines, through distinct mechanistic pathways. This document elucidates the core principles of these reactions, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the effective application of this reagent in synthetic chemistry and drug development.

Introduction

tert-Butyl hypochlorite is a highly reactive organochlorine compound with the chemical formula (CH₃)₃COCl.[1] As a lipophilic source of electrophilic and radical chlorine, it has found widespread use in organic synthesis for the introduction of chlorine atoms into various molecular scaffolds.[1] Its reactivity is attributed to the polarized and relatively weak O-Cl bond, which can undergo both homolytic and heterolytic cleavage depending on the reaction conditions and the nature of the substrate. This dual reactivity allows for both free-radical chain reactions and ionic/electrophilic pathways, making it a versatile tool for synthetic chemists.

This guide will delve into the distinct mechanisms of chlorination facilitated by t-butyl hypochlorite:

-

Free-Radical Chlorination: Primarily for the substitution of C-H bonds in alkanes and alkylarenes.

-

Electrophilic Chlorination: Involving the addition to unsaturated systems like alkenes and electrophilic substitution on electron-rich aromatic rings.

-

N-Chlorination: The direct chlorination of primary and secondary amines and amides.

For each mechanism, the underlying principles, substrate scope, and key experimental considerations will be discussed.

Free-Radical Chlorination of Alkanes and Alkylarenes

The chlorination of saturated hydrocarbons with t-butyl hypochlorite proceeds via a free-radical chain mechanism, typically initiated by light (hν) or thermal energy (Δ).[2][3] The key chain-carrying species is the tert-butoxy (B1229062) radical (t-BuO·), which is more selective than the chlorine radical (Cl·) generated from Cl₂.[3]

Mechanism

The free-radical chlorination follows a well-established three-stage process: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the weak O-Cl bond in t-butyl hypochlorite to generate a tert-butoxy radical and a chlorine radical.[3]

(CH₃)₃COCl → (CH₃)₃CO· + Cl·

Propagation: The propagation phase consists of two key steps that sustain the chain reaction:

-

Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the alkane (R-H) to form tert-butyl alcohol and an alkyl radical (R·).[3] This is the rate-determining step and dictates the regioselectivity of the reaction.

(CH₃)₃CO· + R-H → (CH₃)₃COH + R·

-

Chlorine Atom Transfer: The resulting alkyl radical abstracts a chlorine atom from another molecule of t-butyl hypochlorite to yield the chlorinated alkane (R-Cl) and a new tert-butoxy radical, which continues the chain.[3]

R· + (CH₃)₃COCl → R-Cl + (CH₃)₃CO·

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

R· + R· → R-R (CH₃)₃CO· + (CH₃)₃CO· → (CH₃)₃COOC(CH₃)₃ R· + (CH₃)₃CO· → ROC(CH₃)₃

Regioselectivity

The regioselectivity of free-radical chlorination with t-butyl hypochlorite is governed by the relative rates of hydrogen abstraction from different C-H bonds. The stability of the resulting alkyl radical is the primary determining factor, with the order of reactivity being:

tertiary C-H > secondary C-H > primary C-H [2]

This selectivity is more pronounced than with molecular chlorine due to the lower reactivity of the tert-butoxy radical.

Quantitative Data

| Substrate | Product(s) | Yield (%) | Conditions | Reference |

| Toluene | Benzyl chloride, Dichlorobenzyl chloride | 65 (benzyl chloride) | FeBr₂ catalyst, CH₂Cl₂, 40°C, 14 h | [4] |

| 2,3-Dimethylbutane | 1-Chloro-2,3-dimethylbutane, 2-Chloro-2,3-dimethylbutane | 51.7 : 48.3 ratio | Not specified | [5][6] |

Experimental Protocol: Free-Radical Chlorination of Cyclohexane (B81311)

Caution: tert-Butyl hypochlorite is a reactive and potentially explosive compound. It should be handled with care in a well-ventilated fume hood, away from light and heat sources.[7]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet for maintaining an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask are added cyclohexane (e.g., 25.0 mL) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.10 g).[8]

-

Reaction Initiation: The mixture is stirred and heated to reflux. tert-Butyl hypochlorite is then added dropwise via an addition funnel. For photochemical initiation, the reaction mixture is irradiated with a suitable light source (e.g., a sunlamp) at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of cyclohexane and the formation of chlorocyclohexane.

-

Workup: After the reaction is complete (as indicated by GC), the mixture is cooled to room temperature. The excess t-butyl hypochlorite can be quenched by the addition of a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate (B86663).

-

Purification: The product, chlorocyclohexane, is purified by distillation.[8]

Electrophilic Chlorination of Alkenes and Arenes

In the absence of radical initiators and in polar solvents, t-butyl hypochlorite can react as an electrophile, adding across the double bond of alkenes or substituting on electron-rich aromatic rings.

Mechanism of Alkene Chlorination

The reaction of t-butyl hypochlorite with alkenes proceeds via an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks the electrophilic chlorine atom of t-BuOCl, leading to the formation of a cyclic chloronium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by the tert-butoxide ion (or other nucleophiles present) is governed by Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the former double bond.[3][9]

Chloro-alkoxylation of Alkenes

When the reaction is carried out in the presence of an alcohol, the alcohol can act as a nucleophile, leading to the formation of β-chloro ethers. This chloro-alkoxylation reaction is generally regioselective, following the Markovnikov addition pattern.[10]

Quantitative Data for Alkene Chlorination

| Alkene Substrate | Alcohol | Product | Yield (%) | Reference |

| Styrene (B11656) | Methanol (B129727) | 2-Chloro-1-methoxy-1-phenylethane | 95 | [10] |

| 1-Octene | Methanol | 1-Chloro-2-methoxyoctane | 85 | [10] |

| Cyclohexene | Methanol | 1-Chloro-2-methoxycyclohexane | 92 | [10] |

Electrophilic Aromatic Substitution

tert-Butyl hypochlorite can also be used for the electrophilic chlorination of electron-rich aromatic compounds, such as phenols and anilines. The reaction is believed to proceed through a similar mechanism to other electrophilic aromatic substitution reactions, where the polarized O-Cl bond provides the electrophilic chlorine species. The regioselectivity is directed by the activating groups on the aromatic ring.

Experimental Protocol: Chloro-alkoxylation of Styrene

-

Reagents: In a round-bottom flask, styrene (e.g., 1.0 mmol) is dissolved in methanol (e.g., 5 mL).

-

Reaction: The solution is stirred at room temperature, and tert-butyl hypochlorite (e.g., 1.2 mmol) is added dropwise.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure β-chloro ether.

N-Chlorination of Amines and Amides

tert-Butyl hypochlorite is an effective reagent for the N-chlorination of primary and secondary amines and amides to produce N-chloroamines and N-chloroamides, respectively.[1][10]

Mechanism

The N-chlorination reaction is generally considered to be an electrophilic substitution on the nitrogen atom. The lone pair of electrons on the nitrogen attacks the electrophilic chlorine atom of t-butyl hypochlorite, leading to the formation of the N-Cl bond and the liberation of tert-butyl alcohol.[10]

R₂NH + (CH₃)₃COCl → R₂NCl + (CH₃)₃COH

Quantitative Data for N-Chlorination

| Amine/Amide Substrate | Product | Yield (%) | Reference |

| Dibenzylamine | N-Chlorodibenzylamine | >95 | [10] |

| Piperidine | N-Chloropiperidine | ~90 | [10] |

| Acetanilide | N-Chloroacetanilide | High | [10] |

Experimental Protocol: N-Chlorination of Dibenzylamine

-

Reagents: Dibenzylamine (e.g., 1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask.

-

Reaction: The solution is cooled in an ice bath, and a solution of t-butyl hypochlorite (e.g., 1.0 mmol) in the same solvent is added dropwise with stirring.

-

Monitoring: The reaction is typically rapid and can be monitored by TLC.

-

Workup: Once the starting amine is consumed, the solvent is removed under reduced pressure to yield the crude N-chloroamine.

-

Purification: The product is often used without further purification, but if necessary, it can be purified by recrystallization or chromatography, taking care to avoid excessive heat and light exposure due to the potential instability of N-chloroamines.

Safety and Handling

tert-Butyl hypochlorite is a toxic, corrosive, and flammable liquid that can decompose explosively upon heating or exposure to light.[5][7] It is essential to handle this reagent with appropriate safety precautions in a well-ventilated chemical fume hood.[5][6][11]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[5][6][11]

-

Storage: Store in a refrigerator in a tightly sealed, opaque container, away from heat, light, and incompatible materials.[6][7]

-

Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[5] Avoid contact with rubber, as it can react violently.[7]

-

Quenching: Unreacted t-butyl hypochlorite can be safely quenched by slow addition to a stirred, cooled solution of sodium bisulfite or sodium thiosulfate.[12][13][14]

Conclusion

tert-Butyl hypochlorite is a versatile and powerful chlorinating agent with a rich and diverse mechanistic chemistry. Its ability to act as a source of both chlorine radicals and electrophilic chlorine allows for the selective chlorination of a broad range of organic substrates. A thorough understanding of the underlying mechanisms—free-radical chain reactions for saturated hydrocarbons, electrophilic additions and substitutions for unsaturated and aromatic systems, and nucleophilic attack for N-chlorinations—is crucial for its effective and safe application in organic synthesis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the development of novel synthetic methodologies and the efficient construction of complex chlorinated molecules.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. sarponggroup.com [sarponggroup.com]

- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 14. How To Run A Reaction [chem.rochester.edu]

theoretical studies on tert-BUTYL HYPOCHLORITE reactivity

An In-depth Technical Guide on the Theoretical Reactivity of tert-Butyl Hypochlorite (B82951)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hypochlorite, (CH₃)₃COCl, is a versatile and reactive organochlorine compound widely utilized in organic synthesis. It serves as both a potent oxidizing agent and an electrophilic source of chlorine, demonstrating a dual reactivity profile that makes it a valuable tool for various chemical transformations.[1] Its utility spans from the chlorination of hydrocarbons and functionalized molecules like indoles to selective oxidations.[2][3][4]

The reactivity of tert-butyl hypochlorite is fundamentally governed by the nature of its oxygen-chlorine (O-Cl) bond. This bond is inherently weak and susceptible to cleavage under thermal or photochemical conditions, leading primarily to radical-mediated reactions. Alternatively, it can undergo heterolytic cleavage, enabling it to participate in polar or ionic reactions. Understanding the theoretical principles behind these pathways is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic methodologies. This guide provides an in-depth analysis of the theoretical studies and mechanistic principles governing the reactivity of tert-butyl hypochlorite.

Core Theoretical Principles: The Oxygen-Chlorine Bond

1. Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy represents the enthalpy change required to break the O-Cl bond, yielding a tert-butoxyl radical and a chlorine radical. This value is a critical parameter in computational models for predicting the feasibility of radical chain reactions.

(CH₃)₃CO–Cl → (CH₃)₃CO• + Cl•

Experimental data places this value in the range of 47-52 kcal/mol, which is significantly lower than typical C-H or C-C bonds, confirming its status as the weakest bond in the molecule and the most likely site for initial cleavage.[5][6]

Table 1: Bond Dissociation Energies (BDE) Relevant to tert-Butyl Hypochlorite Reactivity

| Bond | Molecule | BDE (kcal/mol) | BDE (kJ/mol) |

| (CH₃)₃CO–Cl | tert-Butyl Hypochlorite | ~52[5] | ~218[5] |

| (CH₃)₃CO–Cl | tert-Butyl Hypochlorite | ~47.4[6] | 198.3[6] |

| Cyclohexyl–H (sec) | Cyclohexane | ~98[5] | ~410[5] |

| (CH₃)₃CO–H | tert-Butanol | ~120[5] | ~502[5] |

| Cyclohexyl–Cl | Chlorocyclohexane | ~71[5] | ~297[5] |

2. Modes of Cleavage: Homolytic vs. Heterolytic

The O-Cl bond can break in two distinct ways, dictating the subsequent reaction pathway:

-

Homolytic Cleavage : Under thermal (Δ) or photochemical (hν) induction, the bond breaks symmetrically, with each atom retaining one electron. This generates the highly reactive tert-butoxyl ((CH₃)₃CO•) and chlorine (Cl•) radicals, initiating free-radical chain reactions.[2][5] This is the dominant pathway in non-polar solvents and in the presence of radical initiators.

-

Heterolytic Cleavage : In polar solvents or in the presence of Lewis/Brønsted acids, the bond can cleave asymmetrically. Given chlorine's electronegativity, this typically polarizes the bond as (CH₃)₃CO(δ⁻)–Cl(δ⁺), making the chlorine atom electrophilic. This allows tert-butyl hypochlorite to act as a source of "Cl⁺" for reactions with nucleophiles, such as alkenes.[7][8]

Major Reaction Pathways: A Mechanistic Overview

Theoretical models and experimental evidence support several key reaction mechanisms for tert-butyl hypochlorite.

Free-Radical Halogenation of Alkanes

One of the most well-documented reactions is the free-radical chlorination of saturated hydrocarbons. The reaction proceeds via a classic chain mechanism.[5]

-

Initiation : The reaction begins with the homolytic cleavage of the O-Cl bond, generating the chain-carrying radicals.

-

Propagation : A two-step cycle ensues. The tert-butoxyl radical abstracts a hydrogen atom from the alkane (RH), a step that is thermodynamically favorable due to the formation of the strong O-H bond in tert-butanol.[5] The resulting alkyl radical (R•) then abstracts a chlorine atom from another molecule of tert-butyl hypochlorite to form the chlorinated product (R-Cl) and regenerate the tert-butoxyl radical, which continues the chain.

-

Termination : The reaction ceases when two radical species combine.

References

- 1. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives [mdpi.com]

- 3. tert-Butyl Hypochlorite [organic-chemistry.org]

- 4. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Computational Analysis of tert-BUTYL HYPOCHLORITE Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of reactions involving tert-butyl hypochlorite (B82951). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the theoretical underpinnings of these reactions, supported by experimental data and protocols.

Core Concepts in tert-Butyl Hypochlorite Reactivity

tert-Butyl hypochlorite ((CH₃)₃COCl) is a versatile reagent in organic synthesis, acting as a source of both electrophilic chlorine and the tert-butoxyl radical. Its reactivity is dichotomous, participating in both ionic and radical pathways, making it a subject of significant interest for both experimental and computational chemists. The predominant reaction pathway is highly dependent on the substrate, solvent, and reaction conditions, particularly the presence or absence of light or radical initiators.

Computational chemistry provides a powerful lens through which to investigate the intricate mechanisms of tert-butyl hypochlorite reactions. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies and reaction enthalpies. This theoretical insight is invaluable for predicting reactivity, understanding selectivity, and designing novel synthetic methodologies.

Computational Analysis of Key Reaction Types

The reactions of tert-butyl hypochlorite can be broadly categorized into three main types: radical chlorination, electrophilic additions, and oxidations. This section delves into the computational analysis of these fundamental transformations.

Radical Chlorination of Alkanes

The reaction of tert-butyl hypochlorite with alkanes, particularly in the presence of light or a radical initiator, proceeds through a radical chain mechanism. The key steps, as elucidated by both experimental and computational studies, are initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak O-Cl bond in tert-butyl hypochlorite to generate a tert-butoxyl radical and a chlorine radical.[1]

(CH₃)₃COCl → (CH₃)₃CO• + Cl•

Propagation: The propagation steps involve the abstraction of a hydrogen atom from the alkane by the tert-butoxyl radical to form a stable alkyl radical and tert-butanol. This is followed by the reaction of the alkyl radical with another molecule of tert-butyl hypochlorite to yield the chlorinated alkane and a new tert-butoxyl radical, which continues the chain.[1][2]

R-H + (CH₃)₃CO• → R• + (CH₃)₃COH

R• + (CH₃)₃COCl → R-Cl + (CH₃)₃CO•

Computational studies, often employing DFT methods, have been instrumental in quantifying the energetics of these steps. For instance, the bond dissociation energy of the O-Cl bond is a critical parameter that can be calculated to assess the feasibility of the initiation step.

Below is a logical diagram illustrating the radical chlorination pathway.

Electrophilic Addition to Alkenes

In the absence of radical initiators, tert-butyl hypochlorite can react with alkenes via an electrophilic addition mechanism. The O-Cl bond is polarized, with the chlorine atom being electrophilic. The reaction is proposed to proceed through a chloronium ion intermediate, which is subsequently attacked by a nucleophile.[3]

When the reaction is carried out in the presence of water or an alcohol, the nucleophilic attack on the chloronium ion leads to the formation of halohydrins or haloethers, respectively.[2] This process, known as chloro-alkoxylation, is generally regioselective, following Markovnikov's rule where the nucleophile adds to the more substituted carbon of the original double bond.[2]

The following diagram illustrates the general workflow for a computational analysis of this electrophilic addition.

Oxidation of Alcohols

tert-Butyl hypochlorite is an effective oxidizing agent for primary and secondary alcohols, converting them to aldehydes/esters and ketones, respectively.[4][5] The mechanism of this oxidation is believed to involve the formation of an alkyl hypochlorite intermediate, followed by an E2 elimination.

For primary alcohols, in the presence of pyridine (B92270) and methanol, the reaction can proceed further to yield methyl esters.[4][5] The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, which then reacts further.[4][5]

The signaling pathway for the oxidation of a primary alcohol to a methyl ester is depicted below.

Quantitative Data from Computational and Experimental Studies

The following tables summarize key quantitative data from various studies on tert-butyl hypochlorite reactions. This data is essential for validating computational models and for predicting reaction outcomes.

Table 1: Bond Dissociation Enthalpies (BDEs)

| Bond | BDE (kcal/mol) | Method/Reference |

| (CH₃)₃CO-Cl | ~52 | Estimated from reaction mechanism analysis[1] |

| (CH₃)₃CO-H | ~120 | Estimated from reaction mechanism analysis[1] |

| secondary C-H (in cyclohexane) | ~98 | Estimated from reaction mechanism analysis[1] |

| C-Cl (in chloroalkane) | ~71 | Estimated from reaction mechanism analysis[1] |

Table 2: Product Yields in Selected Reactions

| Reaction | Substrate | Product | Yield (%) | Reference |

| Chlorooxidation of Indole Derivative | Ethyl 1H-indole-2-carboxylate | Ethyl 2-chloro-3-oxoindoline-2-carboxylate | 77 | [3] |

| Chlorination of an Oxo-cyclohexane Carboxylic Acid Ester | 5,5-dimethyl-2-oxo-cyclohexane carboxylic acid ethyl ester | Chlorinated product | 73 | [6] |

| Iron-catalyzed Chlorination of Toluene | Toluene | Benzyl (B1604629) chloride | 65 | [7] |

| Oxidation of Benzyl Alcohol | Benzyl alcohol | Benzaldehyde (as 2,4-dinitrophenylhydrazone) | ~90 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. This section provides methodologies for key reactions involving tert-butyl hypochlorite.

General Procedure for the Chlorination of an Alkane (Cyclohexane)

This procedure outlines the free radical chlorination of cyclohexane (B81311) using tert-butyl hypochlorite, typically initiated by heat or light.

Materials:

-

Cyclohexane

-

tert-Butyl hypochlorite

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN) or a UV lamp

-

Inert solvent (e.g., CCl₄)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

Charge the flask with cyclohexane and the inert solvent.

-

Add the radical initiator (if used).

-

Heat the mixture to reflux (or irradiate with a UV lamp).

-

Slowly add a solution of tert-butyl hypochlorite in the same solvent to the reaction mixture over a period of time.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining hypochlorite, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the chlorinated cyclohexane.

(Note: This is a generalized procedure. Specific amounts, reaction times, and temperatures will vary depending on the scale and specific alkane used. Always consult the original literature for precise details.)[1]

General Procedure for the Oxidation of a Secondary Alcohol (e.g., Benzyl Alcohol)

This protocol describes the oxidation of a secondary alcohol to a ketone using tert-butyl hypochlorite.

Materials:

-

Secondary alcohol (e.g., benzyl alcohol)

-

tert-Butyl hypochlorite

-

Pyridine

-

Solvent (e.g., dichloromethane)

-

Apparatus for stirring at a controlled temperature

Procedure:

-

Dissolve the secondary alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add tert-butyl hypochlorite to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at a low temperature for the specified time, monitoring its progress by TLC.

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude ketone.

-

Purify the product by column chromatography or distillation if necessary.

(Note: This is a representative protocol. Specific conditions should be optimized based on the substrate and desired scale.)[4][8]

Preparation of tert-Butyl Hypochlorite

tert-Butyl hypochlorite can be prepared by the reaction of tert-butyl alcohol with chlorine gas in the presence of a base.[9][10][11]

Materials:

-

tert-Butyl alcohol

-

Sodium hydroxide (B78521)

-

Chlorine gas

-

Water

-

Apparatus for gas dispersion and cooling

Procedure:

-

Prepare a solution of sodium hydroxide in water in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.

-

Cool the solution in an ice-water bath.

-

Add tert-butyl alcohol to the cold sodium hydroxide solution.

-

Bubble chlorine gas through the stirred solution while maintaining the temperature below 20 °C.

-

Continue the addition of chlorine until the upper organic layer separates.

-

Separate the organic layer, wash it with a dilute sodium carbonate solution and then with water.

-

Dry the product over anhydrous calcium chloride.

-

The resulting tert-butyl hypochlorite is often used without further purification but can be distilled under reduced pressure if necessary. Caution: tert-Butyl hypochlorite can be explosive and should be handled with care, avoiding exposure to light and heat.[9][10][11]

This guide serves as a foundational resource for understanding and applying computational analysis to the study of tert-butyl hypochlorite reactions. For more specific applications and advanced computational techniques, consulting the primary literature is highly recommended.

References

- 1. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. sciforum.net [sciforum.net]

- 8. jocpr.com [jocpr.com]

- 9. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Thermochemistry of tert-Butyl Hypochlorite Decomposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl hypochlorite (B82951) ((CH₃)₃COCl) is a reactive organochlorine compound utilized in various synthetic applications. However, its inherent thermal instability presents significant safety and handling challenges. This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of tert-butyl hypochlorite. Key aspects of its decomposition mechanism, thermodynamic parameters, and relevant experimental protocols are detailed to provide a foundational understanding for professionals in research and drug development.

Introduction

tert-Butyl hypochlorite is a pale yellow liquid known for its utility as a chlorinating agent and oxidant in organic synthesis. Despite its synthetic advantages, it is highly sensitive to heat and light, undergoing exothermic decomposition that can become vigorous if not properly controlled.[1][2] The primary decomposition products are acetone (B3395972) and methyl chloride.[1] Understanding the energetic landscape of this decomposition is critical for ensuring safe storage, handling, and application, particularly in scaled-up industrial processes relevant to drug development and manufacturing. This guide summarizes the current knowledge of the thermochemical properties of tert-butyl hypochlorite decomposition.

Decomposition Pathway

The proposed mechanism involves the following key steps:

-

Initiation: Homolytic cleavage of the O-Cl bond to form a tert-butoxy (B1229062) radical and a chlorine radical.

-

Propagation:

-

The tert-butoxy radical undergoes β-scission to yield acetone and a methyl radical.

-

The methyl radical abstracts a chlorine atom from another molecule of tert-butyl hypochlorite to form methyl chloride and a new tert-butoxy radical, thus propagating the chain.

-

-

Termination: Combination of various radical species.

Quantitative Thermochemical Data

Precise quantitative data for the thermal decomposition of tert-butyl hypochlorite, such as activation energy (Ea) and enthalpy of reaction (ΔH), are not well-documented in publicly accessible literature. However, data from related studies, particularly on the photodissociation of tert-butyl hypochlorite and the thermal stability of other alkyl hypochlorites, can provide valuable estimations.

| Parameter | Value | Method/Source | Notes |